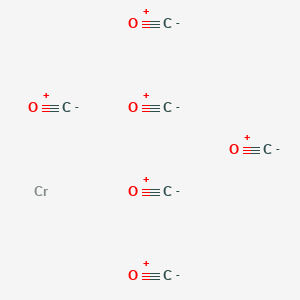

Chromium(0) hexacarbonyl

描述

Overview of its Significance as a Homoleptic Transition Metal Carbonyl Complex

Chromium(0) hexacarbonyl is classified as a homoleptic complex, which signifies that all its ligands are identical—in this case, six carbon monoxide (CO) molecules. wikipedia.org It is a coordination complex where the central chromium atom is in a zero-oxidation state and is surrounded by six carbonyl ligands in an octahedral geometry. chemicalbook.com This structure adheres to the 18-electron rule, a key principle in organometallic chemistry that predicts the stability of transition metal complexes. wikipedia.org

The bonding within Cr(CO)₆ is a classic example of the Dewar-Chatt-Duncanson model. wikipedia.org This model describes a synergistic process involving two main components: the donation of electrons from the highest occupied molecular orbital (HOMO) of the CO ligands to the empty d orbitals of the chromium atom, and the back-donation of electrons from the filled d orbitals of the chromium atom to the empty π* antibonding orbitals of the CO ligands. wikipedia.orgvedantu.com This π-backbonding is a crucial factor that stabilizes the complex and influences its reactivity.

The significance of chromium hexacarbonyl also lies in its role as a stable, 18-valence electron (VE) complex with an octahedral molecular geometry, belonging to the O h point group symmetry. researchgate.net This stability and well-defined structure make it an excellent starting material for the synthesis of a wide array of other chromium(0) species and organometallic compounds. deu.edu.tr

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Cr(CO)₆ wikipedia.org |

| Molar Mass | 220.06 g/mol |

| Appearance | Colorless to yellow crystals or powder |

| Density | 1.77 g/cm³ |

| Melting Point | >150 °C (decomposes) chemdad.com |

| Boiling Point | 220 °C (decomposes) nih.gov |

| Solubility | Insoluble in water; soluble in organic solvents like ether, chloroform (B151607), and methylene (B1212753) chloride chemicalbook.comchemdad.com |

| Vapor Pressure | 1 mmHg at 36 °C wikipedia.org |

| Coordination Geometry | Octahedral wikipedia.org |

Historical Context of its Discovery and Evolution in Organometallic Research

The field of organometallic chemistry began to flourish in the early 20th century with the synthesis of the first binary metal carbonyl compounds. uga-editions.com The synthesis of chromium hexacarbonyl was first reported in 1926 by A. Job and A. Cassal. deu.edu.trgoogle.com Their method involved the reaction of anhydrous chromium(III) chloride with carbon monoxide in the presence of a Grignard reagent, specifically phenylmagnesium bromide, in an ether solution. google.comchemicalbook.comgoogle.com This initial synthesis was conducted at atmospheric or slightly higher pressures and at temperatures below room temperature. google.comgoogle.com

Early research by notable chemists such as Walter Hieber and his student Ernst Otto Fischer further contributed to the understanding and development of metal carbonyls. wikipedia.orgfcad.com Over the years, various modifications and improvements to the original synthesis have been developed, including methods of reductive carbonylation. deu.edu.trwikipedia.org These methods typically involve the reduction of a chromium halide, such as chromium(III) chloride, with a reducing agent like magnesium, zinc, or aluminum powder under an atmosphere of carbon monoxide. wikipedia.org

The development of more economical and scalable synthesis processes has been a significant focus of research, aiming to make chromium hexacarbonyl more accessible for commercial applications. google.com One such improved process involves reacting trivalent or bivalent chromium compounds with carbon monoxide under high pressure and temperature in the presence of a reducing agent, an electron-donor compound, and an activator. google.com

Broad Academic Research Trajectories

The academic research surrounding this compound has been diverse and impactful, spanning several key areas of chemistry.

Synthesis and Reactivity: A primary research trajectory has been the exploration of its synthesis and reactivity. deu.edu.tr Its ability to undergo substitution reactions, particularly photochemical and thermal reactions where one or more CO ligands are replaced by other organic molecules, has been extensively studied. wikipedia.orgchemicalbook.com For instance, heating a solution of Cr(CO)₆ in an aromatic solvent leads to the formation of "piano stool complexes" like (benzene)chromium tricarbonyl. wikipedia.org Similarly, UV irradiation in a solvent like tetrahydrofuran (B95107) (THF) results in the formation of Cr(CO)₅(THF), a versatile intermediate for further reactions. wikipedia.org

Catalysis: Chromium hexacarbonyl has been investigated as a catalyst in various organic reactions, including the polymerization and isomerization of olefins. chemdad.comfcad.com Its derivatives are also explored for their catalytic potential in reactions like hydrogenation and hydroformylation. deu.edu.tr

Materials Science: In materials science, Cr(CO)₆ serves as a precursor for the deposition of thin chromium films, which have applications in microelectronics, optoelectronics, and the production of hard coatings for cutting tools. fcad.comscilit.com Techniques like chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) utilize chromium hexacarbonyl for this purpose. fcad.comscilit.com The thermolysis of Cr(CO)₆ in polymeric solutions is also a method for preparing metal-containing nanocomposites. researchgate.net

Organic Synthesis: A significant area of research involves the use of chromium hexacarbonyl in organic synthesis to mediate the formation of new carbon-carbon bonds. researchgate.net For example, it has been used in the reductive coupling of benzylic halides. researchgate.net Furthermore, the complexation of arenes to a Cr(CO)₃ fragment modifies the reactivity of the aromatic ring, enabling reactions that would otherwise be difficult. ic.ac.uk

Structural and Bonding Studies: The simple and highly symmetric structure of chromium hexacarbonyl has made it a subject of numerous structural and theoretical studies. deu.edu.tr Investigations into its electronic structure, bonding, and vibrational spectroscopy have provided fundamental insights into the nature of metal-ligand interactions in organometallic compounds. vedantu.comiucr.org

属性

CAS 编号 |

13007-92-6 |

|---|---|

分子式 |

C6CrO6 |

分子量 |

220.06 g/mol |

IUPAC 名称 |

carbon monoxide;chromium |

InChI |

InChI=1S/6CO.Cr/c6*1-2; |

InChI 键 |

KOTQLLUQLXWWDK-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

规范 SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

沸点 |

410 °F at 760 mm Hg (violent decomposition) (NTP, 1992) |

密度 |

1.77 at 64 °F (NTP, 1992) |

熔点 |

230 °F (decomposes) (NTP, 1992) |

其他CAS编号 |

13007-92-6 |

物理描述 |

Chromium carbonyl appears as white crystalline or granular solid. Sublimes at room temperature. Burns with a luminous flame. (NTP, 1992) |

Pictograms |

Acute Toxic |

溶解度 |

less than 1 mg/mL at 68° F (NTP, 1992) |

同义词 |

chromium carbonyl chromium hexacarbonyl |

蒸汽压力 |

1 mm Hg at 97 °F ; 760 mm Hg at 304° F (NTP, 1992) |

产品来源 |

United States |

Theoretical Frameworks and Fundamental Electronic Structure

Adherence to the 18-Electron Rule in Chromium(0) Hexacarbonyl Systems

The 18-electron rule is a powerful guideline in transition metal chemistry for predicting the stability of organometallic complexes. taylorandfrancis.comwikipedia.org It is analogous to the octet rule for main-group elements, suggesting that transition metal complexes are particularly stable when the central metal atom has a valence shell containing 18 electrons. taylorandfrancis.comfiveable.me This configuration corresponds to the filling of the metal's valence s, p, and d orbitals. wikipedia.org

Electron Counting Methodologies for Transition Metal Complexes

There are two widely used methods for electron counting in transition metal complexes: the Neutral Ligand Model (Covalent Method) and the Ionic Model. libretexts.orgilpi.com Both methods, when applied correctly, yield the same total electron count.

Neutral Ligand Model (Covalent Method): In this approach, the ligands are considered neutral.

Chromium (Group 6) contributes 6 valence electrons. openochem.org

Each neutral carbonyl (CO) ligand is a two-electron donor. openochem.org

With six CO ligands, the total electron contribution from the ligands is 6 × 2 = 12 electrons. openochem.org

The total electron count is the sum of electrons from the metal and the ligands: 6 (from Cr) + 12 (from 6 CO) = 18 electrons. openochem.orgnumberanalytics.com

Ionic Model: This method involves assigning a formal oxidation state to the central metal.

Since CO is a neutral ligand, the oxidation state of chromium is 0.

A neutral chromium atom (Group 6) has 6 valence electrons.

Each CO ligand donates 2 electrons.

The total electron count is again: 6 (from Cr⁰) + (6 × 2) (from 6 CO) = 18 electrons.

Interactive Data Table: Electron Counting in Cr(CO)₆

| Counting Method | Metal Contribution (Cr) | Ligand Contribution (6 x CO) | Total Electron Count |

|---|---|---|---|

| Neutral Ligand Model | 6 | 12 | 18 |

| Ionic Model | 6 | 12 | 18 |

Stability Implications of the 18-Electron Configuration

For Cr(CO)₆, the adherence to the 18-electron rule explains its notable stability and relative inertness. wikipedia.org Complexes with fewer than 18 electrons are termed "unsaturated" and are often more reactive as they have vacant, low-lying orbitals available for coordinating with additional ligands. libretexts.org Conversely, complexes with more than 18 electrons would have to occupy high-energy anti-bonding orbitals, which is generally destabilizing.

Bonding Description via the Dewar-Chatt-Duncanson Model in Metal Carbonyls

The bonding in metal carbonyls, including this compound, is best described by the Dewar-Chatt-Duncanson model. wikipedia.orgoxfordsciencetrove.com This model elucidates the synergistic nature of the metal-ligand bond, which consists of two main components: σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. libretexts.orgnumberanalytics.com

Synergistic σ-Donation from Carbon Monoxide and π-Backbonding to Carbon Monoxide Ligands

The interaction between the chromium metal center and the carbonyl ligands is a cooperative process. libretexts.org

σ-Donation: The carbon monoxide ligand donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital on the chromium atom. wikipedia.orgumb.edu This forms a sigma (σ) bond between the metal and the carbon.

π-Backbonding: Concurrently, the chromium atom, being electron-rich in its zero-oxidation state, donates electron density from its filled d-orbitals into the empty π* (pi-antibonding) orbitals of the carbon monoxide ligands. wikipedia.orgumb.edu This interaction is termed π-backdonation or backbonding.

This synergistic effect strengthens the metal-carbon bond. vedantu.com The σ-donation increases the electron density on the metal, which in turn enhances the π-backbonding. Conversely, the π-backbonding removes electron density from the metal, making it a better σ-acceptor. This self-reinforcing cycle leads to a strong and stable metal-ligand bond. libretexts.org

Molecular Orbital Analysis of Metal-Ligand Interactions

A molecular orbital (MO) diagram for an octahedral complex like Cr(CO)₆ provides a more detailed picture of the bonding. The valence orbitals of the chromium atom (five 3d, one 4s, and three 4p) combine with the appropriate symmetry-adapted linear combinations (SALCs) of the σ and π* orbitals of the six CO ligands to form molecular orbitals.

The σ-donation from the CO ligands primarily involves the overlap of the carbon lone pair orbitals with the metal's eg, a₁g, and t₁ᵤ orbitals. The π-backbonding involves the overlap of the metal's t₂g orbitals (dₓᵧ, dₓ₂, dᵧ₂) with the empty π* orbitals of the CO ligands.

In Cr(CO)₆, the six valence electrons from the chromium atom occupy the t₂g set of orbitals. nih.gov These electrons are then delocalized over the metal and the π* orbitals of the CO ligands through backbonding. The resulting bonding molecular orbitals are filled, leading to a stable 18-electron configuration. numberanalytics.com The ground state electronic configuration of Cr(CO)₆ is (2t₂g)⁶(9t₁u)⁰(2t₂u)⁰. wikipedia.org

Advanced Computational and Quantum Chemical Studies

Modern computational chemistry provides deeper insights into the electronic structure and bonding of this compound. acs.orgacs.orgacs.org Density functional theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools used to study the photochemistry and electronic nature of metal complexes. researchgate.net

Quantum chemical calculations have been employed to analyze the dissociation of a single carbonyl ligand from Cr(CO)₆. acs.org These studies help to understand the energetics and mechanisms of photochemical reactions. For instance, upon photoexcitation, Cr(CO)₆ can dissociate a CO ligand to form the unsaturated species Cr(CO)₅. rsc.org Computational models can trace the molecular population of such transient species during the reaction. researchgate.net

Furthermore, computational methods like the complete active space self-consistent field (CASSCF) method are used to investigate the excited states of Cr(CO)₆. researchgate.net These advanced studies provide detailed information that complements experimental findings from techniques like time-resolved X-ray absorption spectroscopy. rsc.org

Calculation of Electronic Structures, including HOMO and LUMO

The electronic configuration of this compound is a subject of great interest in understanding its chemical behavior. The ground state configuration of Cr(CO)₆ has been determined to be (2t₂g)⁶(9t₁u)⁰(2t₂u)⁰. wikipedia.org This configuration highlights the arrangement of electrons in the molecular orbitals of the complex.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's stability and the energy required for electronic excitation. In one study, the HOMO and LUMO energies were calculated to be -8.905 eV and 0.764 eV, respectively. openmopac.net

| Molecular Orbital | Energy (eV) |

| HOMO | -8.905 openmopac.net |

| LUMO | 0.764 openmopac.net |

These values are fundamental in predicting how Cr(CO)₆ will interact with other chemical species. The HOMO, being the orbital from which an electron is most easily removed, indicates its potential as an electron donor. Conversely, the LUMO, as the orbital that will most readily accept an electron, points to its capacity as an electron acceptor.

Theoretical Determination of Equilibrium Geometries and Bond Energies

Theoretical calculations have been instrumental in determining the precise geometry and the strength of the bonds within the this compound molecule. Crystallographic studies have experimentally determined the Cr–C and C–O distances to be approximately 1.916 Å and 1.171 Å, respectively. wikipedia.org Theoretical methods, such as Density Functional Theory (DFT), have been employed to calculate these parameters, with results that are in good agreement with experimental data. researchgate.net

The strength of the interaction between the chromium atom and the carbonyl ligands can be quantified by the bond dissociation energies. Experimental techniques, such as collision-induced dissociation in a guided ion beam tandem mass spectrometer, have been used to determine the sequential bond energies for the cationic species, Cr(CO)ₓ⁺. indiana.edu These studies reveal a non-monotonic variation in the bond strengths as the number of ligands changes. indiana.edu

| Bond | 0 K Bond Energy (eV) |

| D(Cr⁺–CO) | 0.93 ± 0.04 indiana.edu |

| D[(CO)Cr⁺–CO] | 0.98 ± 0.03 indiana.edu |

| D[(CO)₂Cr⁺–CO] | 0.56 ± 0.06 indiana.edu |

| D[(CO)₃Cr⁺–CO] | 0.53 ± 0.08 indiana.edu |

| D[(CO)₄Cr⁺–CO] | 0.64 ± 0.03 indiana.edu |

| D[(CO)₅Cr⁺–CO] | 1.35 ± 0.08 indiana.edu |

The sum of these sequential bond dissociation energies for the cation is 4.99 ± 0.14 eV. indiana.edu

Analysis of Charge Transfer States (Metal-to-Ligand and Ligand-to-Metal)

The electronic transitions in this compound are characterized by charge transfer states, which involve the movement of electron density between the metal center and the carbonyl ligands. These transitions are classified as either Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT).

In contrast, in some substituted chromium carbonyl complexes, such as (η⁶-arene)Cr(CO)₃, the charge transfer is dominated by LMCT transitions. researchgate.net This highlights how the nature of the ligands can influence the electronic properties of the complex.

Natural Bond Orbital (NBO) Analysis of Bonding and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool for understanding the bonding and electron delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de

In the context of Cr(CO)₆, NBO analysis provides a quantitative description of the donor-acceptor interactions that constitute the Cr-CO bond. The primary interaction is the donation of electron density from the filled sigma orbital of the CO ligand to an empty d-orbital on the chromium atom. wikipedia.org This is complemented by a crucial back-donation of electron density from a filled d-orbital on the chromium atom to the empty π* antibonding orbital of the CO ligand. wikipedia.org This synergistic interaction strengthens the Cr-C bond and slightly weakens the C-O bond.

NBO analysis allows for the quantification of the energetic importance of these delocalization effects through second-order perturbation theory. uni-muenchen.de These interactions represent the deviation from an idealized, perfectly localized Lewis structure and are fundamental to the stability and reactivity of this compound. uni-muenchen.de

Synthetic Methodologies and Mechanistic Insights

Established Preparative Routes for Chromium(0) Hexacarbonyl

The synthesis of this compound is most commonly accomplished through reductive carbonylation of chromium halides, a method that has proven to be cost-effective for large-scale production. epfl.chwikipedia.org Other significant methods include photolytic synthesis, the direct reaction of chromium metal with carbon monoxide, and the historical Grignard method.

Reductive Carbonylation of Chromium Halides

Reductive carbonylation stands as a primary and economically viable route for synthesizing group 6 hexacarbonyls, including Cr(CO)₆. epfl.chwikipedia.org This process involves the reduction of a chromium halide, typically chromium(III) chloride (CrCl₃), in the presence of carbon monoxide under pressure. epfl.chwikipedia.orgnptel.ac.in

The reduction of the chromium halide is facilitated by various metallic reducing agents. The most commonly employed metals are magnesium, zinc, and aluminum powders. epfl.chsmolecule.comwikipedia.org These metals act as electron donors, reducing the chromium from its positive oxidation state (typically +3 in CrCl₃) to the zero oxidation state required for the formation of the hexacarbonyl complex. The general reaction can be represented as:

CrCl₃ + 6CO + 3M → Cr(CO)₆ + 3MCl₂ (where M = Mg, Zn, or Al/3)

The choice of reducing agent can influence the reaction conditions and efficiency. For instance, magnesium is frequently used in various solvent systems, including pyridine (B92270). google.comgiulionatta.it

The efficiency and selectivity of the reductive carbonylation are highly dependent on several experimental parameters:

Pressure: High pressures of carbon monoxide are generally required to favor the formation of the hexacarbonyl complex. google.com However, excessively high CO pressure can sometimes negatively impact selectivity in related carbonylation reactions by affecting the coordination of other ligands to the catalytic intermediates. acs.org

Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 80°C to 200°C, to overcome the activation energy barrier. google.com

Solvent: The choice of solvent is crucial. Pyridine and related bases are often used as the reaction medium, and they can play a role in the reaction mechanism. google.comgiulionatta.it Other solvents like diethyl ether and chloroform (B151607) can be used for extraction of the final product. google.com

Activators: In some procedures, activators or catalysts, such as iodine or cobalt acetate, are added in catalytic amounts to improve the reaction rate and yield. google.comgiulionatta.it

Table 1: Influence of Experimental Parameters on Cr(CO)₆ Synthesis from Chromic Acetylacetonate

| Chromium Acetylacetonate (g) | Nitrogen Base | Reducing Metal | Activator | CO:H₂ Molar Ratio (at room temp.) | Initial Pressure (atm) | Temperature (°C) | Time (hours) | Cr(CO)₆ Obtained (g) |

| 17 | Pyridine | Mg | I₂ (1%) | 1:2 | 220 | 160 | 10 | 1.1 |

| 17.5 | Pyridine | Mg | Co(OAc)₂ (2%) | 1:0 | 170 | 150 | 3 | 9.1 |

| 17.5 | Pyridine Bases (B.P. 132-155°C) | Mg | I₂ (1%) | 1:1 | 205 | 160 | 6 | 11.3 |

| 17.8 | Pyridine | Mg | - | 1:0 | 190 | 115 | 5 | 2 |

| 17.8 | Pyridine | Mg (shavings) | I₂ (0.5%) | 1:0 | 150 | 110 | 3 | 10 |

Data adapted from Natta et al., US Patent 2,940,832. google.com

Photolytic Synthesis via Carbon Monoxide Ligand Substitution

This compound can be synthesized photochemically. This method typically involves the photolysis of a chromium precursor in a coordinating solvent like tetrahydrofuran (B95107) (THF). UV irradiation can induce the substitution of other ligands with carbon monoxide. Conversely, the photochemical reactivity of Cr(CO)₆ is also well-documented, where UV light can cleave a Cr-CO bond, allowing for the substitution of a CO ligand with another molecule, such as THF or benzene (B151609), to form complexes like Cr(CO)₅(THF) and (η⁶-C₆H₆)Cr(CO)₃. metu.edu.tr

Direct Reaction of Chromium Metal with Carbon Monoxide

While not a common commercial method, specially prepared, highly reactive chromium metal can directly react with carbon monoxide gas to form this compound. epfl.chsmolecule.comwikipedia.org This method typically requires specific conditions to overcome the inertness of bulk chromium metal. epfl.chsmolecule.com

Historical "Grignard Method" and Proposed Alternative Mechanistic Pathways

The first synthesis of this compound was achieved by Job and Cassal in 1926 using what is now known as the "Grignard method". deu.edu.trgiulionatta.it This process involves the reaction of anhydrous chromium(III) chloride with carbon monoxide in the presence of a Grignard reagent, such as phenylmagnesium bromide, in a solvent like anhydrous ethyl ether. deu.edu.trgoogle.com The reaction is typically conducted at low temperatures. google.com

The precise mechanism of the Grignard method has been a subject of discussion. It is proposed that the reaction proceeds through the formation of labile organochromium(III) intermediates. deu.edu.trresearchgate.net An alternative mechanistic pathway suggests the formation of an intermediate organo-chromium(III) dihalide. researchgate.net The Grignard reagent is used in a significant molar excess relative to the chromium trichloride. google.com

Synthesis of this compound Derivatives and Related Complexes

The transformation of the relatively inert this compound into more reactive species is a cornerstone of its synthetic utility. Key to this is the generation of highly nucleophilic intermediates that can react with a variety of electrophiles.

Formation of Dianionic Pentacarbonylchromate Complexes

The generation of the dianionic pentacarbonylchromate complex, [Cr(CO)₅]²⁻, is a critical first step in the synthesis of many chromium carbene complexes. This highly reactive species is typically prepared through the reduction of this compound. A common and efficient method involves the use of potassium graphite (B72142) (C₈K) as the reducing agent.

A detailed procedure for the synthesis of dipotassium (B57713) pentacarbonylchromate involves heating graphite under argon to remove any adsorbed water. nih.gov After cooling, potassium metal is added, and the mixture is heated to form the bronze-colored potassium graphite. nih.gov Tetrahydrofuran (THF) is then added, and the suspension is cooled to -78 °C. This compound is subsequently added to this mixture. The reaction is stirred at low temperature and then briefly at 0 °C to form a thick slurry of the dianion. nih.gov This in-situ generated dianion is then ready for further reactions.

Derivatization to Fischer-Type Carbene Complexes via Nucleophilic Attack and O-Alkylation

The dianionic pentacarbonylchromate is a powerful nucleophile that readily attacks acyl chlorides. This reaction forms an intermediate acylpentacarbonylchromate salt, which is then alkylated on the oxygen atom to yield a Fischer-type carbene complex. This two-step sequence is often referred to as the Hegedus procedure. nih.gov

The process begins with the dropwise addition of a solution of an acyl chloride in THF to the pre-formed dipotassium pentacarbonylchromate solution at -78 °C. nih.gov The reaction mixture is stirred at low temperature and then allowed to warm, leading to the formation of the acylchromate intermediate. The subsequent O-alkylation is typically achieved by adding an alkylating agent, such as an oxonium salt like triethyloxonium (B8711484) tetrafluoroborate, to furnish the final alkoxy-substituted carbene complex. scribd.com This method is advantageous as it avoids the use of organolithium reagents, which can be incompatible with certain functional groups.

| Acyl Chloride | Alkylating Agent | Product | Yield (%) |

| 5-methyl-4-hexenoyl chloride | Trimethyloxonium tetrafluoroborate | (CO)₅Cr=C(OCH₃)(CH₂CH₂CH=C(CH₃)₂) | - |

| Benzoyl chloride | Triethyloxonium tetrafluoroborate | (CO)₅Cr=C(OC₂H₅)(C₆H₅) | - |

Data for the table above would be populated with specific examples from the literature; the entries are illustrative of the type of data to be included.

Synthesis of Aminocarbene Complexes from Pentacarbonylchromate Dianions

A variation of the nucleophilic addition to carbonyl compounds, known as the Semmelhack-Hegedus route, allows for the synthesis of aminocarbene complexes. scribd.com This method involves the reaction of the pentacarbonylchromate dianion with amides.

In this procedure, the dianion reacts with a carboxylic amide to form a tetrahedral intermediate. Subsequent deoxygenation, often facilitated by the addition of trimethylsilyl (B98337) chloride, leads to the formation of the aminocarbene complex. scribd.com This approach provides a direct route to aminocarbene complexes and has been shown to give good to excellent yields for a variety of amides. thieme-connect.de

| Amide | Deoxygenating Agent | Product | Yield (%) |

| N,N-Dimethylformamide | Trimethylsilyl chloride | (CO)₅Cr=C(N(CH₃)₂)H | Good |

| N-methylpyrrolidinone | Trimethylsilyl chloride | (CO)₅Cr=C(N(CH₃)CH₂CH₂CH₂) | Excellent |

Data for the table above would be populated with specific examples from the literature; the entries are illustrative of the type of data to be included.

Synthesis of η⁶-Arene-Tricarbonylchromium(0) Complexes

The direct reaction of this compound with an arene is a widely used method for the synthesis of η⁶-arene-tricarbonylchromium(0) complexes. This reaction typically requires thermal activation to promote the substitution of three carbonyl ligands with the arene ring.

The general procedure involves heating a mixture of this compound and the desired arene in a high-boiling solvent, often a mixture of di-n-butyl ether and THF, under an inert atmosphere. nih.govresearchgate.net The reaction temperature is typically around 140 °C, and reaction times can vary from several hours to a few days depending on the specific arene used. nih.govresearchgate.net While often effective, this method can sometimes lead to the decomposition of the product during purification, especially for sensitive substrates. nih.gov Microwave-assisted synthesis has also been explored as a method to achieve high yields in shorter reaction times. researchgate.net

The following table summarizes the synthesis of various η⁶-arene-tricarbonylchromium(0) complexes from different glycoside-derived arenes.

| Glycoside Arene | Reaction Time (h) | Product | Yield (%) | Reference |

| 1a | 96 | 2a | 29 | nih.gov |

| 1b | 90 | 2b | 87 | nih.gov |

| 1c | 80 | 2c | 29 | nih.gov |

| 1d | 16 | 2d | 19 | nih.gov |

| 1e | 70 | 2e | 53 | nih.gov |

| 1f | 42 | 2f | 47 | nih.gov |

| 1g | 42 | 2g | 35 | nih.gov |

| 1h | 67 | 2h | 30 | nih.gov |

| 1i | 24 | 2i | 46 | nih.gov |

| 1m | 70 | 2m | 76 | nih.gov |

| 1p | 15 | 2p | 42 | researchgate.net |

| 1q | 16 | 2q | 42 | researchgate.net |

Reactivity and Reaction Dynamics

Ligand Substitution Pathways and Kinetics

The substitution of ligands in Chromium(0) hexacarbonyl, Cr(CO)₆, is a cornerstone of its chemistry, proceeding through distinct photochemical and thermal pathways. These reactions are pivotal for the synthesis of a vast array of organometallic chromium compounds. The kinetics and mechanisms of these substitution reactions are dictated by the nature of the activation method (light or heat) and the surrounding solvent environment.

Photochemical Dissociation of Carbon Monoxide Ligands (e.g., Cr(CO)₆ → Cr(CO)₅ + CO)

The primary photochemical event upon ultraviolet (UV) irradiation of Cr(CO)₆ is the efficient ejection of a single carbon monoxide (CO) ligand to form the coordinatively unsaturated chromium pentacarbonyl, Cr(CO)₅. rsc.orgsohag-univ.edu.eg This process is remarkably fast, occurring on an ultrafast timescale. nih.govaip.org

The dissociation is initiated by the absorption of a UV photon, which promotes the molecule to a metal-to-ligand charge transfer (MLCT) excited state. nih.govresearchgate.net While initial theories pointed to the involvement of ligand-field (LF) excited states, more recent calculations and experimental evidence suggest that the dissociation primarily occurs from dissociative potential energy surfaces of charge-transfer states, which may cross into a dissociative LF state as the Cr-CO bond elongates. nih.govumb.edurug.nl

Cr(CO)₆ + hν → [Cr(CO)₆]* → Cr(CO)₅ + CO

This initial step is fundamental to the vast majority of photochemical reactions involving Cr(CO)₆, creating a highly reactive intermediate that is central to the subsequent reaction dynamics.

Thermal Ligand Displacement Reactions (e.g., Arene Coordination)

In contrast to the photochemical pathway which typically results in the substitution of a single CO ligand, heating a solution of Cr(CO)₆ in an aromatic solvent (arene) leads to the displacement of three CO ligands. researchgate.netbohrium.com This thermal reaction produces "piano stool" complexes of the type (η⁶-arene)Cr(CO)₃. researchgate.net

Cr(CO)₆ + Arene --(heat)--> (η⁶-arene)Cr(CO)₃ + 3 CO

This reaction generally requires high temperatures and prolonged reaction times, often carried out in high-boiling solvents like dibutyl ether. researchgate.net The reaction mechanism is thought to be initiated by a rate-determining dissociative loss of a CO ligand, similar to other thermal substitution reactions of Cr(CO)₆. uidaho.edu The thermodynamic stability of the resulting arene complex is influenced by the electronic properties of the arene ligand, with electron-rich arenes forming more stable complexes. rsc.orgacs.org However, arenes with strong electron-withdrawing groups often fail to undergo complexation under these conditions. researchgate.net The lability of the arene ligand in the product complex for further exchange reactions does not strictly follow thermodynamic stability, with molybdenum analogs, for instance, undergoing arene exchange more readily than their chromium counterparts. rsc.orgworktribe.com

Ligand Exchange with Heteroatomic Donors (e.g., Phosphines, Amines)

The carbon monoxide ligands in this compound can be substituted by other donor molecules, particularly heteroatomic ligands such as phosphines and amines. This ligand exchange is a cornerstone of its synthetic utility, providing access to a wide range of chromium(0) species. deu.edu.tr The process is typically initiated by heating or UV irradiation, which facilitates the loss of a CO ligand. wikipedia.org For instance, UV irradiation in a coordinating solvent like tetrahydrofuran (B95107) (THF) produces a Cr(CO)₅(THF) intermediate, in which the weakly bound THF ligand is readily displaced by stronger donors. wikipedia.org

In reactions with tertiary phosphines, the substitution can follow a more complex pathway. For example, when pentacarbonyl[alkoxy(organyl)carbene]chromium(0) complexes are treated with trialkylphosphines, the phosphine (B1218219) may initially add to the carbene carbon. nobelprize.org Subsequent irradiation can then cause the elimination of a CO ligand from a cis-position, with the phosphine migrating to the metal center to form a cis-tetracarbonyl[alkoxy(organyl)carbene]phosphine complex. nobelprize.org

Ligand Rearrangement Reactions in Solution

Following the photo-induced dissociation of a CO ligand in solution, the resulting unsaturated Cr(CO)₅ fragment undergoes rapid solvation. rsc.org In multifunctional solvents like alcohols, this leads to fascinating ligand rearrangement dynamics as the metal center migrates between different potential coordination sites. acs.org

In alcohol solutions, upon photoexcitation with 266 nm light, a CO ligand is dissociated, and the unsaturated Cr(CO)₅ species is solvated by the alcohol within picoseconds. Coordination can occur at two distinct sites on the alcohol molecule: the alkyl C-H bonds or the hydroxyl oxygen atom. acs.org This results in the formation of two different solvated species: an alkyl-bound complex and a hydroxyl-bound complex.

The interaction between the chromium center and the alkyl group is significantly weaker than its bond to the hydroxyl group. Consequently, all initially formed alkyl-bound complexes eventually and irreversibly rearrange to the more thermodynamically stable hydroxyl-bound species. nih.gov This conversion is a key dynamic process. For example, in 1-butanol, the decay of the alkyl-solvated species and the rise of the hydroxyl-solvated species occur with similar time constants, indicating a direct interconversion.

| Process | Species | Time Constant (ps) |

|---|---|---|

| Decay | Alkyl-bound complex (Cr(CO)₅-alkyl) | 244.2 ± 20.7 |

| Formation | Hydroxyl-bound complex (Cr(CO)₅-hydroxyl) | 314.0 ± 41.9 |

Two primary mechanisms have been proposed to describe the rearrangement from the alkyl- to the hydroxyl-bound form. union.edu

Intermolecular (Stochastic) Mechanism : This pathway involves the dissociation of the initially coordinated alcohol molecule, followed by the coordination of a new alcohol molecule from the solvent bath in a different orientation. dntb.gov.ua This process is considered stochastic because the re-solvation is random.

Intramolecular (Chainwalk) Mechanism : This model suggests that the Cr(CO)₅ moiety migrates along the carbon chain of the same alcohol molecule. union.edu This "chainwalk" continues until the metal center reaches and coordinates to the terminal hydroxyl group, at which point further migration ceases. union.edu

While early experiments could not definitively distinguish between these two pathways, some findings favor the unimolecular, intramolecular migration model. union.edu Theoretical simulations indicate that both mechanisms can exhibit very similar kinetic behavior when solvent effects are considered.

Reversible Photochemical Processes and Dark Reverse Reactions

While many photochemical reactions of chromium carbonyls lead to stable products, some processes are reversible. conicet.gov.ar In these cases, the photoproduct can revert to the original reactant complex in the absence of light, a process known as a dark reverse reaction. conicet.gov.arresearchgate.net

Studies on related heteroleptic chromium(0) carbonyl complexes containing mesoionic carbene ligands have shown that photoreactions in solvents like pyridine (B92270) and acetonitrile (B52724) can be fully reversible. conicet.gov.ar Upon UV irradiation, a CO ligand is substituted by a solvent molecule; this photoproduct then slowly reverts to the starting complex over a period of minutes to hours in the dark. conicet.gov.arresearchgate.net Similarly, time-resolved studies of Cr(η⁶-C₆H₆)(CO)₃ have demonstrated the decay of the transient photoproduct, Cr(η⁶-C₆H₆)(CO)₂Xe, and the corresponding recovery of the parent tricarbonyl complex. rsc.org This reversibility highlights the metastable nature of certain photoproducts. researchgate.net

Redox Chemistry of this compound and its Derivatives

In this compound, the chromium atom has a formal oxidation state of zero. epfl.ch This electron-rich, low-oxidation state allows the complex and its derivatives to participate in redox reactions, typically acting as reducing agents through oxidation of the metal center. uoa.gr

This compound can be oxidized to form a cationic species. rsc.org Electrochemical studies have shown that at a platinum electrode in acetonitrile, Cr(CO)₆ can undergo a one-electron oxidation to produce the 17-electron radical cation, [Cr(CO)₆]⁺. rsc.orgrsc.org This species was novel at the time of its discovery and represents a fundamental step in the redox chemistry of metal carbonyls. rsc.org

More recently, stable salts of this homoleptic carbonyl radical cation, [Cr(CO)₆]•+, have been synthesized chemically. dntb.gov.uaresearchgate.net This was achieved by oxidizing Cr(CO)₆ with powerful oxidizing agents like nitrosonium salts of weakly coordinating anions, such as [NO]⁺[Al(ORF)₄]⁻, in nonpolar solvents. researchgate.net These salts are stable at room temperature under inert conditions. dntb.gov.ua If the reaction time is extended, a subsequent NO/CO ligand exchange can occur, leading to the more thermodynamically stable 18-electron species, [Cr(CO)₅(NO)]⁺. dntb.gov.uaresearchgate.net The chemical oxidation of diphosphine-substituted chromium carbonyl complexes to their corresponding cationic Cr(I) species has also been readily achieved. uoa.gr

Electron Transfer Processes and Their Thermodynamic Aspects

This compound, Cr(CO)₆, engages in electron transfer processes that are fundamental to its reactivity. A key process studied in the gas phase is dissociative electron attachment (DEA), where the molecule captures a low-energy electron to form a transient negative ion (TNI), which then fragments. beilstein-journals.org This process is highly dependent on the incident electron energy and leads to the formation of various anionic fragments through the loss of one or more carbonyl (CO) ligands. beilstein-journals.org

The dominant fragmentation pathway involves the loss of a single CO ligand to form the pentacarbonylchromate anion, [Cr(CO)₅]⁻. This reaction exhibits a high cross-section at electron energies close to 0 eV, indicating that the process is likely exothermic. beilstein-journals.org The thermodynamics of this primary fragmentation have been investigated, with the bond dissociation enthalpy for the Cr(CO)₅–CO bond reported as 1.6 eV. beilstein-journals.org For the reaction to be exothermic, the electron affinity of the resulting Cr(CO)₅ fragment must be greater than or equal to this bond dissociation energy (≥1.6 eV). beilstein-journals.org

Higher electron energies induce further fragmentation, as detailed in the following table summarizing the findings from DEA studies. beilstein-journals.org

| Fragment Anion | Peak Energy (eV) | Proposed Mechanism |

| [Cr(CO)₅]⁻ | 0–1.5 | Loss of one CO ligand |

| [Cr(CO)₄]⁻ | 1.4, 4.1 | Sequential loss of two CO ligands |

| [Cr(CO)₃]⁻ | 4-8 (range) | Sequential loss of three CO ligands |

Beyond electron capture, Cr(CO)₆ can also undergo oxidation. The compound can be oxidized by strong oxidizing agents like nitrosonium [NO]⁺ in the presence of a weakly coordinating anion (WCA) such as [Al(OC(CF₃)₃)₄]⁻. nih.gov This one-electron oxidation, or deelectronation, performed at low temperatures, yields the stable 17-electron radical cation, [Cr(CO)₆]•⁺, a species previously unknown in the condensed phase. nih.gov

| Thermodynamic Process | Reaction | Value (kJ/mol) |

| Heat of Sublimation | Cr(CO)₆(c) → Cr(CO)₆(g) | 71.6 |

| Heat of Combustion | Cr(CO)₆(c) + 3.75O₂(g) → 0.5Cr₂O₃(c) + 6CO₂(g) | -1941 |

| Heat of Formation | 6C(s) + Cr(s) + 3O₂(g) → Cr(CO)₆(c) | -980 |

| Heat of Thermal Decomposition | Cr(CO)₆(c) → Cr(c) + 6CO(g) | 315 |

Data sourced from Wilkinson, G., Stone, F.G.A. & Abel, E.W., 1982, as cited in a 2011 thesis. deu.edu.tr

Ligand-Centered vs. Metal-Centered Redox Events

Redox processes involving organometallic complexes can occur either at the central metal atom or at the surrounding ligands, a distinction crucial for understanding and predicting reactivity. nih.gov In a metal-centered redox event, the oxidation state of the metal changes directly. In a ligand-centered event, the electron is primarily removed from or added to a ligand orbital, often with ligands termed "non-innocent" that can exist in multiple oxidation states. nih.gov

In more complex systems, such as substituted chromium tricarbonyl complexes, the nature of the redox event is heavily influenced by the ligands. For instance, in complexes of the type M(CO)₃(L) where M is a Group 6 metal and L is a redox-active ligand, oxidation is often assigned as a metal-centered M⁰/M¹ process, while reduction can be ligand-centered. acs.org Research on chromium complexes with both oxido and corrolato ligands has shown that the redox activity can be tuned. nih.gov By altering substituents on the corrole (B1231805) ligand, it is possible to influence whether electron transfer involves the chromium center (accessing Crᴵⱽ, Crⱽ, and Crⱽᴵ states) or the corrole macrocycle itself. nih.gov The study of metal-to-ligand charge-transfer (MLCT) states is also essential for understanding these electronic transitions. researchgate.net

Organometallic Reactions with Organic Substrates

This compound serves as a valuable reagent in organometallic chemistry for the transformation of organic substrates, particularly in the formation of carbon-carbon bonds.

Reductive Coupling Reactions with Organic Halides

A significant application of Cr(CO)₆ is in mediating the reductive coupling of organic halides. researchgate.netbch.ro Instead of the expected formation of η⁶-arene-tricarbonyl-chromium complexes, the reaction of Cr(CO)₆ with reactive organic halides, such as benzylic halides, in a high-boiling solvent like diglyme (B29089) leads to products of reductive coupling. researchgate.netbch.ro For example, benzylic monohalides yield corresponding bibenzyls, while benzylic dihalides can produce alkenes or cyclopropanes. researchgate.net

The proposed mechanism for these transformations involves an initial oxidative addition of the organic halide to the chromium(0) center. researchgate.netbch.ro This step increases the oxidation state of the chromium and forms a chromium-carbon bond, activating the organic fragment for subsequent coupling reactions, which can proceed through nucleophilic substitution or elimination pathways. researchgate.netbch.ro These metal-catalyzed reductive couplings provide a powerful alternative to the use of stoichiometric organometallic reagents. nih.gov

Carbon-Carbon Bond Formation Methodologies

The reductive coupling reactions described above constitute a practical methodology for carbon-carbon bond formation. researchgate.netbch.ro The reaction of various benzylic dihalides with Cr(CO)₆ provides access to a range of products resulting from the formation of new C-C σ- and π-bonds. bch.ro This method has been notably successful in the one-pot synthesis of cyclopropane (B1198618) derivatives from readily available starting materials. researchgate.net

The table below summarizes representative C-C bond-forming reactions mediated by chromium hexacarbonyl. researchgate.netbch.ro

| Starting Organic Halide | Major Product Type | Product Example |

| Benzylic Monohalide | Reductive Dimer (Bibenzyl) | Bibenzyl |

| Benzylic Dichloride (e.g., from diaryl ketone) | Alkene | Symmetrical Bi-benzylidene |

| Benzylic Dichloride | Cyclopropane | Dispiro[benzocyclobutene-1,1':2',1''-benzocyclobutene]-3'-ylidene |

Another important C-C bond formation route starting from Cr(CO)₆ is the Fischer carbene synthesis. Here, Cr(CO)₆ reacts with an organolithium reagent (e.g., methyllithium) to form an acylmetalate, which upon subsequent alkylation produces a stable (aminocarbene)chromium(0) complex. thieme-connect.de These Fischer carbenes are versatile reagents used in further organic syntheses, such as the preparation of α-amino acid esters. thieme-connect.de

Activation of Aromatic Carbon-Hydrogen Bonds (Orthometallation)

The activation of C-H bonds is a central goal in organometallic chemistry. Orthometallation is a specific type of C-H activation where a metal center binds to a substituent on an aromatic ring and subsequently activates a C-H bond at the ortho position to form a stable cyclometalated complex.

However, for this compound, direct orthometallation is not its characteristic reaction with simple aromatic substrates. Instead, the predominant reaction is the substitution of three carbonyl ligands by the arene's π-electron system. wikipedia.org Heating a solution of Cr(CO)₆ in an aromatic solvent results in the formation of a (η⁶-arene)tricarbonylchromium(0) complex, often described as a "piano stool" complex. wikipedia.orgslideshare.net

Cr(CO)₆ + C₆H₅R → (η⁶-C₆H₅R)Cr(CO)₃ + 3 CO

This reaction is a ligand substitution process, where the arene coordinates to the metal in a η⁶ fashion, rather than an oxidative addition involving a single C-H bond. wikipedia.org While chromium in other contexts can participate in C-H activation, the interaction of the parent Cr(CO)₆ with arenes is dominated by this π-complexation. researchgate.net

Catalytic Applications in Organic Synthesis

Homogeneous Catalysis Mediated by Chromium(0) Hexacarbonyl and its Derivatives

This compound serves as a significant player in homogeneous catalysis, where the catalyst and reactants are in the same phase. acs.org The catalytic prowess of Cr(CO)₆ is often unlocked by the substitution of one or more of its CO ligands with other functionalities, such as phosphines, arenes, or nitriles. mdpi.comwikipedia.org This modification of the ligand sphere around the chromium center can fine-tune the catalyst's electronic and steric properties, thereby influencing its activity and selectivity in various organic reactions. wikipedia.org

For instance, the replacement of CO with other ligands can alter the reactivity of the resulting chromium carbonyl complex. Research has shown that the nature of the ligand influences the characteristics of the compound as a catalyst. wikipedia.org The substitution of CO ligands in Cr(CO)₆ with tertiary phosphines (PR₃) is a well-established method to create a diverse range of catalysts. wikipedia.org Similarly, arene-chromium tricarbonyl complexes, formed by replacing three CO ligands with an aromatic ring, are also important catalysts. wikipedia.org The zero formal charge of chromium in Cr(CO)₆ and the identical nature of the carbonyl ligands make it a favorable starting point for substitution reactions to generate these catalytically active derivatives. wikipedia.org

In some bimetallic catalytic systems, Cr(CO)₆ has been explored as a co-catalyst. For example, in the formylation of iodobenzene, a bimetallic system of PdCl₂(PPh₃)₂ and Ru₃(CO)₁₂ showed significantly higher activity than the palladium catalyst alone. However, when Cr(CO)₆ was used as the second component with the palladium complex, it was found to be ineffective in producing a synergistic effect under the studied conditions. bohrium.com This highlights the specific requirements for beneficial interactions in multimetallic catalytic systems.

Catalytic Hydrogenation Reactions

This compound and its derivatives are effective catalysts for the hydrogenation of various unsaturated organic molecules. researchgate.net These reactions are particularly notable for their high stereoselectivity, especially in the reduction of conjugated dienes.

A key application of chromium carbonyl catalysts is the stereoselective hydrogenation of conjugated dienes to yield cis-alkenes. google.com This process typically involves the 1,4-addition of hydrogen across the diene system. The reaction is highly selective for dienes that can adopt an s-cis conformation, which allows for effective coordination to the chromium center. union.edu This requirement for a specific conformation leads to a high degree of stereocontrol, often resulting in products with greater than 99% isomeric purity. union.edu

The catalytic system can be activated either thermally or photochemically. For example, the hydrogenation of sorbic alcohol to cis-3-hexenol has been achieved with high selectivity using either [Cr(CO)₆] or [(arene)Cr(CO)₃] as the catalyst. google.com Similarly, chromium carbonyl complexes have been used for the selective hydrogenation of 1,3-conjugated dienes to cis-monoenes. google.com This methodology has been applied to dienes containing other functional groups, such as ketals, additional alkene functionalities, and ether groups, to produce the corresponding Z-configured alkenes. google.com

The table below summarizes the stereoselective hydrogenation of various conjugated dienes using chromium carbonyl catalysts.

| Substrate | Catalyst | Product | Selectivity | Reference |

| Sorbic alcohol | [Cr(CO)₆] or [(arene)Cr(CO)₃] | cis-3-hexenol | ~95% | google.com |

| 1,3-Conjugated Dienes | Chromium carbonyl complex | cis-Monoenes | High | google.com |

| Diene with ketal functionality | Hexacarbonyl chromium or arenetricarbonyl chromium | Z-configured alkene | High | google.com |

| Diene with ether functionality | Hexacarbonyl chromium or arenetricarbonyl chromium | Z-configured alkene | High | google.com |

The mechanism of hydrogenation catalyzed by chromium carbonyls generally involves the generation of a coordinatively unsaturated chromium species. In the case of photocatalytic hydrogenation, UV irradiation of Cr(CO)₆ leads to the dissociation of a CO ligand, forming a highly reactive Cr(CO)₅ fragment. union.edu This fragment can then coordinate to the diene. For the reaction to be successful, the diene must be able to adopt an s-cis conformation, allowing it to act as a bidentate ligand, bringing both double bonds in close proximity to the chromium atom. union.edu

This coordination facilitates the transfer of hydrogen to the diene. Studies have shown that the active catalytic species can be a chromium hydride complex. For instance, flash photolysis studies have provided evidence for the formation of a Cr(CO)₅H₂ complex. union.edu The hydrogenation is believed to proceed via the 1,4-addition of hydrogen to the coordinated diene, leading to the formation of the cis-alkene product. union.edu The high stereoselectivity is a direct consequence of the specific geometric requirements of the intermediate diene-chromium complex. union.edu

Isomerization and Polymerization Catalysis

Beyond hydrogenation, Cr(CO)₆ and its derivatives also catalyze isomerization and polymerization reactions. organic-chemistry.orguu.nl In alkene isomerization, these catalysts can promote the migration of double bonds to form more thermodynamically stable isomers. organic-chemistry.org For example, a chromium catalyst system has been shown to isomerize alkenes over multiple carbon atoms to yield the most stable isomers. organic-chemistry.org The mechanism for these isomerization reactions can involve the formation of π-allyl intermediates. mit.edu

Chromium-based catalysts, often derived from Cr(CO)₆, are also utilized in the polymerization of olefins, such as ethylene (B1197577) and propylene. uu.nlyoutube.com The well-known Phillips catalyst, which is a chromium oxide catalyst supported on silica, is a cornerstone of the industrial production of high-density polyethylene (B3416737) (HDPE). uu.nlacs.org While the industrial catalyst is heterogeneous, the fundamental chemistry often involves chromium centers that can be initially sourced from organometallic precursors like Cr(CO)₆. acs.org The mechanism of polymerization on these chromium centers typically involves the coordination and insertion of the olefin monomer into a chromium-alkyl bond, leading to chain growth. youtube.com The properties of the resulting polymer, such as molecular weight and branching, can be influenced by the specific type of chromium catalyst and the reaction conditions. uu.nl

Photocatalytic Processes (e.g., Hydrosilylation)

This compound is an effective photocatalyst for various organic transformations, most notably the hydrosilylation of conjugated dienes. acs.orgacs.orgresearchgate.netznaturforsch.com This reaction involves the addition of a silicon-hydrogen bond across a double bond. The photocatalytic hydrosilylation of conjugated dienes with triethylsilane using Cr(CO)₆ as the catalyst yields exclusively the cis-1,4-adducts. acs.orgacs.org

The process is initiated by the photolysis of Cr(CO)₆, which leads to the loss of a CO ligand and the formation of the reactive Cr(CO)₅ species. union.edu This is followed by the coordination of the diene to the chromium center. The proposed mechanism involves the initial conversion of Cr(CO)₆ into a Cr(CO)₄(η⁴-1,3-diene) complex. acs.orgacs.orgresearchgate.net Further photolytic substitution of a CO ligand by the silane (B1218182) results in the formation of a Cr(CO)₃(H)(SiEt₃)(η⁴-1,3-diene) intermediate. acs.orgacs.orgresearchgate.net Experiments using deuterated silane (D-SiEt₃) suggest a reversible addition of the hydride to the diene, forming an η³-enyl intermediate, before the irreversible transfer of the silyl (B83357) group to the organic moiety. acs.org The catalytic cycle is completed by the displacement of the 1,4-hydrosilylation product by new substrate molecules. acs.org

The table below presents the products of the photocatalytic hydrosilylation of various conjugated dienes with triethylsilane in the presence of Cr(CO)₆.

| Diene Substrate | Main Product | Reference |

| 1,3-Butadiene | cis-1-(triethylsilyl)-2-butene | acs.orgacs.org |

| trans-1,3-Pentadiene | cis-1-(triethylsilyl)-2-pentene | acs.orgacs.org |

| 2,3-Dimethyl-1,3-butadiene | cis-1-(triethylsilyl)-2,3-dimethyl-2-butene | acs.orgacs.org |

| 2-Methyl-1,3-butadiene | cis-1-(triethylsilyl)-3-methyl-2-butene | acs.orgacs.org |

| trans-2-Methyl-1,3-pentadiene | cis-1-(triethylsilyl)-2-methyl-2-pentene | acs.org |

| 1,3-Cyclohexadiene | 3-(triethylsilyl)cyclohexene | acs.orgacs.org |

Role as a Precursor for Derived Chromium Catalysts

This compound is a crucial starting material for the synthesis of a wide array of more complex and specialized chromium catalysts. wikipedia.orgfcad.com Its utility as a precursor stems from the relative ease with which its CO ligands can be substituted. wikipedia.org

One of the most common applications of Cr(CO)₆ as a precursor is in the synthesis of arene chromium tricarbonyl complexes, [(arene)Cr(CO)₃]. wikipedia.org These "piano stool" complexes are formed by heating Cr(CO)₆ in an aromatic solvent, which causes the displacement of three CO ligands. wikipedia.org These arene complexes are themselves important catalysts, for example, in the stereoselective hydrogenation of dienes. google.com

Furthermore, Cr(CO)₆ is used to prepare supported chromium catalysts for olefin polymerization. acs.org For instance, Cr-Y zeolites, which are active for ethylene polymerization, can be prepared from Cr(CO)₆ and H-Y zeolite. acs.org The Cr(CO)₆ is adsorbed onto the support and then thermally treated to generate the active catalytic sites. acs.org It also serves as a precursor for other catalytically active species, such as those used in [6+2] cycloaddition reactions, where a 'Cr(CO)₂' fragment is generated from precursors synthesized from Cr(CO)₆. thieme-connect.com In some cases, Cr(CO)₆ can also be used as a source of CO in other catalytic reactions, such as in palladium-catalyzed C-N bond formation for the synthesis of benzamides. researchgate.net

Advanced Spectroscopic and Mechanistic Characterization

Vibrational Spectroscopy (Infrared and Raman)

Chromium(0) hexacarbonyl, with its octahedral (Oₕ) symmetry, has been a subject of extensive vibrational spectroscopic studies. Infrared (IR) and Raman spectroscopy are powerful tools to probe its molecular structure and bonding. In the gas phase, the CO stretching frequency of Cr(CO)₆ is observed at 2000 cm⁻¹, which is significantly lower than that of free carbon monoxide (2143 cm⁻¹). This shift is a hallmark of metal carbonyls and is attributed to the back-donation of electron density from the chromium 3d orbitals into the antibonding π* orbitals of the CO ligands, which weakens the C-O bond. deu.edu.tr

In the solid state, Cr(CO)₆ crystallizes in an orthorhombic space group (Pnma), with each molecule occupying a site of Cₛ symmetry. rsc.org This lower site symmetry and intermolecular interactions within the crystal lattice lead to a more complex vibrational spectrum compared to the isolated molecule. rsc.org

The vibrational modes of Cr(CO)₆ can be categorized into those typical of a heavy outer atom octahedral molecule and those characteristic of the carbon and oxygen atoms moving in opposition to each other. aip.org For an isolated Cr(CO)₆ molecule with Oₕ symmetry, the CO stretching vibrations transform as A₁g (Raman active), E₉ (Raman active), and T₁ᵤ (infrared active). rsc.orgaip.org

The solid-state environment perturbs these modes. The lowering of symmetry from Oₕ to Cₛ in the crystal can cause formally inactive modes to become active and degenerate modes to split. rsc.org For instance, the infrared-active T₁ᵤ mode has been observed to show Raman activity in the solid state. rsc.org Furthermore, intermolecular vibrational coupling can occur, as demonstrated by studies on mixed crystals of transition metal hexacarbonyls. rsc.orgacs.org The extent of these perturbations is evident in the differences between the gas-phase, solution, and solid-state spectra.

The table below summarizes the key vibrational modes of this compound.

| Vibrational Mode | Symmetry (Oₕ) | Activity | Typical Wavenumber (cm⁻¹) | Notes |

| ν(CO) | A₁g | Raman | ~2100 | Symmetric C-O stretch |

| ν(CO) | E₉ | Raman | ~2000 | Asymmetric C-O stretch |

| ν(CO) | T₁ᵤ | Infrared | ~2000 | Asymmetric C-O stretch |

| ν(CrC) | IR/Raman | ≤ 800 | Metal-Carbon stretch | |

| δ(CrCO) | IR/Raman | ≤ 800 | Metal-Carbonyl bend |

Data compiled from various spectroscopic studies. deu.edu.traip.orgaip.org

High-pressure Raman spectroscopy has been employed to investigate the structural stability and phase transitions of crystalline Cr(CO)₆. researchgate.netdaneshyari.com Studies have shown that applying pressure induces significant changes in the Raman spectrum, indicating structural transformations. A probable second-order phase transition has been identified at approximately 4.1 GPa. researchgate.net This type of transition suggests that the molecular structure remains close to the original Oₕ symmetry, as there is no change in the number of Raman bands, but rather shifts in their positions and changes in the slope of the wavenumber vs. pressure plot. researchgate.netresearchgate.net

At much higher pressures, Cr(CO)₆ undergoes decomposition. The Raman spectra have been observed to start vanishing at 20.8 GPa and completely disappear by 29.5 GPa. researchgate.net This decomposition leads to the formation of polymeric carbon monoxide with characteristic sp² carbon and (OCO) units. researchgate.net The pressure dependence of the vibrational frequencies (dν/dp) has also provided insights into the bonding, with some results suggesting a breakdown of the Dewar-Chatt-Duncanson model of metal-ligand bonding under extreme pressures. researchgate.net A comparison of the pressure effects on the hexacarbonyls of chromium, molybdenum, and tungsten reveals similar behaviors, although the specific transition pressures differ. aip.orgresearchgate.net

Electronic Spectroscopy (UV-Vis) and Excited State Dynamics

The photochemistry of Cr(CO)₆ is initiated by the absorption of ultraviolet light, leading to a cascade of dynamic processes including ligand dissociation and the formation of reactive intermediates. nih.govchemrxiv.org

The UV-Vis absorption spectrum of Cr(CO)₆ in the gas phase and in solution is characterized by two main bands. researchgate.net The primary absorption is a strong band centered around 290 nm. nih.govchemrxiv.org This transition is assigned as a metal-to-ligand charge transfer (MLCT) from the filled chromium 3d(t₂₉) orbitals to the empty π* orbitals of the carbonyl ligands (Cr 3d(t₂₉) → CO π*(t₁ᵤ)). nih.govchemrxiv.org The electronic spectrum is a subject of complex theoretical modeling, with methods like multireference configuration interaction (DFT/MRCI) providing good agreement with experimental observations. researchgate.netresearchgate.net

The photophysical properties are heavily influenced by the nature of the excited states. While MLCT states are initially populated, ligand-field (LF or d-d) states, which are repulsive in nature, play a crucial role in the subsequent dissociation dynamics. researchgate.net

Ultrafast spectroscopic techniques, such as femtosecond optical absorption and time-resolved infrared (TRIR) spectroscopy, have been instrumental in elucidating the mechanistic details of Cr(CO)₆ photochemistry. nih.govrsc.org Upon photoexcitation, the dissociation of a CO ligand occurs on an extremely fast timescale, within 100 femtoseconds. nih.govchemrxiv.orgresearchgate.net This leads to the formation of the primary intermediate, the coordinatively unsaturated Cr(CO)₅ species. union.edu

Time-resolved studies have allowed for the direct observation and characterization of this and subsequent intermediates. For example, in alkane solutions, the initially formed "naked" Cr(CO)₅ fragment is observed before it complexes with a solvent molecule. nih.govunion.edu The formation of the Cr(CO)₅-alkane σ-complex from the bare Cr(CO)₅ in its singlet ground state has been found to occur with a time constant of 8.2 picoseconds in octane. nih.govresearchgate.net In other solvents like methanol, the formation of the Cr(CO)₅(methanol) complex has also been directly observed, showing a rapid rise time of 2.5 picoseconds. union.eduacs.org These solvent-ligated intermediates are themselves transient and can be studied as they react further. union.edu

The dynamics of these intermediates are complex, involving processes like geminate recombination (where the dissociated CO ligand immediately recombines with the Cr(CO)₅ fragment) and vibrational relaxation. nih.govchemrxiv.orgresearchgate.net

Recent advances in spectroscopy have enabled the characterization of highly excited neutral transition-metal complexes, which are crucial intermediates in many reaction mechanisms. dicp.ac.cnacs.orgnih.gov In a notable study, the reaction of neutral chromium atoms with carbon monoxide in the gas phase was investigated using size-specific infrared spectroscopy. dicp.ac.cnacs.org This led to the unprecedented observation and characterization of the chromium tricarbonyl fragment, Cr(CO)₃, in a highly excited septet (⁷A₂") electronic state, rather than its singlet ground state. dicp.ac.cnacs.orgnih.gov

The experimental IR spectrum of this septet Cr(CO)₃ displays a single peak at 1995 cm⁻¹, indicating a highly symmetric structure. dicp.ac.cn Quantum chemical calculations support a planar D₃ₕ symmetry for this species. dicp.ac.cnacs.orgnih.gov The formation of this highly excited state was found to be both thermodynamically and kinetically facile in the gas phase. dicp.ac.cnacs.orgnih.gov The electronic structure analysis suggests that the valence electrons of the chromium atom in the septet Cr(CO)₃ are in a relatively stable configuration, which facilitates this unusual structure. dicp.ac.cnacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for probing the electronic environment of the carbonyl ligands in chromium hexacarbonyl and its derivatives. The chemical shift of the carbonyl carbon provides valuable information about the extent of π-backbonding from the chromium center to the CO ligands.

In mechanistic studies, NMR is crucial for tracking the transformation of reactants to products and identifying intermediate species. For instance, in reactions involving the substitution of CO ligands by other ligands, such as phosphines or arenes, NMR can be used to follow the appearance of new signals corresponding to the coordinated ligand and the change in the chemical shift of the remaining carbonyls. mdpi.comump.edu.my The integration of ¹H and ¹³C NMR signals can provide quantitative data on the extent of reaction and the relative amounts of different species in solution. mdpi.com For example, in the complexation of poly(phenylene methylene) with tricarbonylchromium(0) moieties, the emergence of new peaks around 5 ppm in the ¹H NMR spectrum and 93 ppm in the ¹³C NMR spectrum indicates the coordination of the phenylene groups to the chromium center. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the detection and characterization of paramagnetic species, including radical intermediates formed during reactions of this compound. One-electron oxidation of Cr(0) complexes often leads to the formation of Cr(I) radical cations, which are EPR active. acs.orgacs.org

EPR studies have been crucial in understanding the electronic structure and reactivity of these radical intermediates. For example, the EPR spectra of photochemically generated [Cr(CO)₄(dppp)]⁺ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) reveal the formation of an intermediate mer-[Cr(CO)₃(κ¹-dppp)(κ²-dppp)]⁺ complex at low temperatures, which then converts to the more stable trans-[Cr(CO)₂(dppp)₂]⁺ upon warming. mdpi.comresearchgate.net The analysis of the g-values and hyperfine coupling constants provides detailed information about the distribution of the unpaired electron and the geometry of the radical species. acs.orgrsc.org These studies have shown that the electronic ground state and the degree of spin density localization on the chromium atom and the ligands can be finely tuned by the nature of the ligands. acs.orgacs.org

X-ray Diffraction Studies for Geometric Conformation Analysis

For this compound, X-ray diffraction studies have confirmed its octahedral geometry, with the chromium atom at the center and six carbonyl ligands arranged symmetrically around it. askfilo.comiucr.org The Cr-C-O bonds are essentially linear. iucr.org The mean Cr-C bond length has been determined to be approximately 1.916 Å, and the C-O bond length is about 1.171 Å. iucr.orgwikipedia.org These structural parameters are consistent with the concept of synergistic bonding, involving σ-donation from the CO ligands to the metal and π-backdonation from the metal d-orbitals to the π* orbitals of the CO ligands.

X-ray diffraction has also been instrumental in characterizing the structures of numerous derivatives of chromium hexacarbonyl, revealing how the substitution of CO ligands with other groups affects the geometry of the complex. ump.edu.mysemanticscholar.orgpreprints.org For example, in trans-tetracarbonylbis[tris(3-fluorophenyl)phosphane]chromium(0), the chromium atom maintains an octahedral coordination environment with the two bulky phosphine (B1218219) ligands in a trans configuration. ump.edu.my

Applications in Materials Science and Thin Film Deposition

Precursor for Chemical Vapor Deposition (CVD) Techniques

Chromium(0) hexacarbonyl is a well-established precursor for Chemical Vapor Deposition (CVD), a process used to produce high-purity solid materials and thin films. azonano.com Its utility in CVD stems from several key properties. Cr(CO)₆ is a white, air-stable solid that is highly volatile, sublimating even at room temperature and allowing for high transport flow rates in a CVD system. researchgate.netyoutube.comwikipedia.org This facilitates its use in various CVD methods, including atmospheric pressure CVD (APCVD) and low-pressure CVD (LPCVD). azonano.comresearchgate.net

A primary advantage of using Cr(CO)₆ is the significantly lower deposition temperature required compared to conventional halide precursors. wikipedia.org Thermal decomposition can begin at temperatures as low as 150-300 °C. researchgate.netosti.gov The decomposition can also be initiated photochemically with UV irradiation, which can further reduce the reaction temperature to as low as 60 °C. osti.gov This low-temperature processing is crucial for applications involving temperature-sensitive substrates. wikipedia.org Both CVD and the related Atomic Layer Deposition (ALD) techniques can utilize Cr(CO)₆ to achieve precise control over film growth. fcad.com

However, a notable challenge is the potential for carbon and oxygen contamination in the deposited films, arising from the dissociation of the carbon monoxide (CO) ligands. mocvd-precursor-encyclopedia.de The final composition of the coating is highly dependent on the specific experimental conditions, such as temperature, pressure, and the presence of reactive gases. mocvd-precursor-encyclopedia.de

| CVD Technique | Precursor | Typical Deposition Temperature | Key Advantages | Reference |

| Atmospheric Pressure CVD (APCVD) | This compound | 150 - 400 °C | High deposition rates, simpler equipment | researchgate.netosti.gov |

| Low-Pressure CVD (LPCVD) | This compound | 250 - 650 °C | Improved film uniformity, reduced contamination | researchgate.netmocvd-precursor-encyclopedia.de |

| Photo-Assisted CVD (PACVD) | This compound | As low as 60 °C | Very low temperature, selective deposition | osti.gov |

Formation of Chromium-Containing Thin Films

The thermal or photochemical decomposition of this compound is a versatile method for creating a variety of chromium-containing thin films. researchgate.net Depending on the reactive atmosphere used during the CVD process, different types of coatings can be synthesized. For instance, in an inert atmosphere like nitrogen, decomposition can yield films containing metallic chromium, chromium carbides, and chromium oxides. mocvd-precursor-encyclopedia.de

By introducing specific reactive gases, the film composition can be tailored. Research has demonstrated the deposition of:

Chromium Oxycarbide (CrCₓOᵧ): Formed when Cr(CO)₆ decomposes, with the oxygen and carbon originating from the CO ligands. researchgate.netmocvd-precursor-encyclopedia.de

Chromium Oxide (Cr₂O₃): Can be prepared by CVD using Cr(CO)₆, often in the presence of an oxygen source to ensure complete oxidation. osti.govacs.org These films are noted for their potential in applications requiring high solar absorptance and high infrared reflectance. osti.gov

Chromium Oxynitride (CrNₓOᵧ): Deposited by introducing ammonia (B1221849) (NH₃) as a reactive gas during the CVD process. researchgate.net

The properties and microstructure of these films are highly sensitive to the deposition parameters. For example, films deposited from Cr(CO)₆ can sometimes exhibit a coarse, three-dimensional structure rather than a smooth, uniform layer. osti.govmocvd-precursor-encyclopedia.de The ability to control the stoichiometry and phase of the deposited material makes Cr(CO)₆ a flexible precursor for producing films with specific properties, such as hardness, corrosion resistance, or particular optical and electrical characteristics. researchgate.netfcad.com

| Film Type | Precursor System | Deposition Method | Resulting Material | Reference |

| Chromium Metal/Carbide/Oxide | Cr(CO)₆ | Thermal CVD | Mixture of Cr, Cr₃C₂, Cr₂O₃ | mocvd-precursor-encyclopedia.de |

| Chromium Oxycarbide | Cr(CO)₆ | MOCVD | CrCₓOᵧ | researchgate.net |

| Chromium Oxide | Cr(CO)₆ | APCVD | Cr₂O₃ | osti.govacs.org |

| Chromium Oxynitride | Cr(CO)₆ + NH₃ | MOCVD | CrNₓOᵧ | researchgate.net |

Applications in Nanofabrication and Metal Coatings

The ability to deposit chromium layers with high precision has made this compound a valuable tool in nanofabrication and for creating protective metal coatings. Its most direct application is in chrome plating, where a thin layer of chromium is deposited onto a substrate to provide a hard, corrosion-resistant, and decorative finish. youtube.comyoutube.com

Key applications include:

Corrosion-Resistant Coatings: Chromium films deposited from Cr(CO)₆ provide excellent protection for materials like steel against corrosion and oxidation. azonano.comresearchgate.net

Hard Coatings: The hardness of the deposited chromium and chromium carbide layers makes them suitable for coating cutting tools and other components subjected to significant wear. fcad.com

Nanofabrication: The photochemical reactivity of Cr(CO)₆ is particularly useful in nanofabrication. Light can be used to selectively decompose the precursor, allowing for the precise patterning of chromium layers on a micro- or nanoscale, a critical process in manufacturing electronic components.

Abrasive Materials: Due to its hardness and stability, it has been used as an active filler in abrasive materials.

Integration in Advanced Electronic Materials

This compound serves as a precursor for materials used in advanced electronics, where thin film properties are critical for device performance. The chromium-containing films deposited from this precursor have found roles in various electronic and data storage applications.

Notable uses in this area include:

Enhanced Surface Properties: In electronics, thin chromium coatings are used to enhance the surface properties of components, providing conductivity, adhesion layers, or diffusion barriers.

Magnetic Storage Media: Cr(CO)₆ has been used in the production of thin films for magnetic storage media, where the properties of the chromium-containing layers are crucial for data density and stability. fcad.com

Electronic Devices: Chromium oxide (Cr₂O₃) thin films, which can be grown using Cr(CO)₆, are semiconducting materials with applications in various electronic devices, including sensors and catalysts. acs.org While related metal carbonyls like tungsten hexacarbonyl are more common for metallization in microelectronics, the principles and applications often overlap, highlighting the utility of this class of compounds in the semiconductor industry. azonano.comfcad.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

While the traditional synthesis of chromium(0) hexacarbonyl involves reductive carbonylation of chromium salts under high pressure, researchers are actively seeking more sustainable and cost-effective methods. wikipedia.org A key focus is the development of routes that operate under milder conditions, reducing energy consumption and the need for specialized high-pressure equipment. One approach involves the use of more efficient reducing agents and catalytic systems. wikipedia.org For instance, the use of aluminum powder in the presence of catalytic amounts of aluminum chloride has been shown to be effective. google.com Future research will likely explore other earth-abundant metals as reducing agents and investigate the role of various catalytic promoters to enhance reaction efficiency.

Another avenue of research is the direct carbonylation of chromium metal under less forcing conditions. wikipedia.org While this has been achieved with specially prepared, highly reactive chromium metal, making this process economically viable for large-scale production remains a challenge. wikipedia.org The development of mechanochemical methods, where mechanical force is used to drive the reaction, could also offer a more sustainable alternative to traditional solvent-based, high-temperature processes.

Exploration of New Catalytic Transformations with Enhanced Selectivity and Efficiency

This compound and its derivatives have long been recognized for their catalytic activity in various organic transformations, including olefin polymerization and isomerization. nih.gov A significant area of future research lies in expanding the scope of these catalytic applications and improving their selectivity and efficiency.